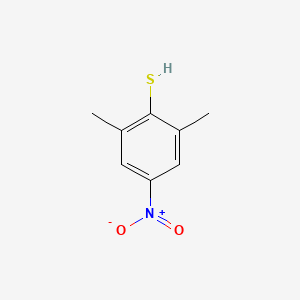
2,6-Dimethyl-4-nitrobenzenethiol
Cat. No. B8457298
M. Wt: 183.23 g/mol
InChI Key: USTDKCWRXKJOAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05905068
Procedure details


To a stirred suspension of 570 mg (60% in oil) (14.2 mmol) of sodium hydride in 9 mL of DMF under atmospheric nitrogen at 0° C. was added dropwise 1.64 mL of ethyl thioacetate. After stirring at room temperature for 1 h, it was cooled to 0° C. A solution of 2 g (7.5 mmol) of 2,6-dimethyl-3-nitro-phenyl trifluoromethanesulfonate in 6 mL of DMF was introduced. After stirring at-0° C. for 20 min. it was partitioned between ethyl ether and 3N HCl. The combined organic extracts were washed with brine, dried over MgSO4, filtered and evaporated under reduced pressure. The resulting residue was purified by chromatography using 5% ethyl acetate: hexanes to provide 1.2 g (60%) of 2,6-dimethyl-4-nitro-thiophenol. 1H NMR (CDCl3): 2.43 (s, 3H), 3.67 (s, 1H), 7.93 (s, 2H).



Name
2,6-dimethyl-3-nitro-phenyl trifluoromethanesulfonate
Quantity
2 g
Type
reactant
Reaction Step Three


Yield
60%
Identifiers


|
REACTION_CXSMILES
|
[H-].[Na+].[C:3](OCC)(=[S:5])[CH3:4].FC(F)(F)S(O[C:15]1[C:20](C)=C[CH:18]=[C:17]([N+:22]([O-:24])=[O:23])[C:16]=1C)(=O)=O.[CH3:28]N(C=O)C>>[CH3:20][C:15]1[CH:16]=[C:17]([N+:22]([O-:24])=[O:23])[CH:18]=[C:4]([CH3:28])[C:3]=1[SH:5] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
570 mg
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
9 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
1.64 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=S)OCC
|
Step Three
|
Name
|
2,6-dimethyl-3-nitro-phenyl trifluoromethanesulfonate
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(S(=O)(=O)OC1=C(C(=CC=C1C)[N+](=O)[O-])C)(F)F
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring at room temperature for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
it was cooled to 0° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring at-0° C. for 20 min. it
|
|
Duration
|
20 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was partitioned between ethyl ether and 3N HCl
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic extracts were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting residue was purified by chromatography
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C(=CC(=C1)[N+](=O)[O-])C)S
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.2 g | |
| YIELD: PERCENTYIELD | 60% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
